

# LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zasocitinib |           |
| Cat. No.:            | B8820545    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zasocitinib** (formerly TAK-279) is a potent and highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases. [2][3] **Zasocitinib** binds to the catalytically inactive pseudokinase domain (JH2) of TYK2, leading to the inhibition of its kinase activity and downstream signaling.[1] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is a key feature, potentially offering a better safety profile by avoiding off-target effects associated with broader JAK inhibition.[1][3]

The LanthaScreen® Eu Kinase Binding Assay is a robust and sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) platform for quantifying the binding of inhibitors to kinases. This application note provides a detailed protocol for utilizing the LanthaScreen® Eu Kinase Binding Assay to determine the binding affinity of **Zasocitinib** to the TYK2 kinase.

# **Principle of the Assay**

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[4] It relies on the binding of a fluorescently labeled, ATP-competitive small molecule "tracer" to the kinase of interest. The kinase itself is labeled with a tag (e.g., GST or His) and is detected by a Europium



(Eu)-labeled anti-tag antibody. When the tracer and the Eu-labeled antibody are both bound to the kinase, they are brought into close proximity, resulting in a high degree of Fluorescence Resonance Energy Transfer (FRET) from the Europium donor to the tracer's acceptor fluorophore.

When an inhibitor like **Zasocitinib** is introduced, it competes with the tracer for binding to the kinase. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal, which is directly proportional to the binding affinity of the inhibitor.[4]

### **Data Presentation**

The following table summarizes the quantitative data for the binding of **Zasocitinib** to the TYK2 JH2 domain as determined by TR-FRET based assays.

| Compound    | Target          | Assay Type                                    | Reported Value   |
|-------------|-----------------|-----------------------------------------------|------------------|
| Zasocitinib | TYK2 JH2 Domain | Homogeneous Time-<br>Resolved<br>Fluorescence | Ki: 0.0087 nM[5] |
| Zasocitinib | TYK2 JH2 Domain | HTRF-based Probe Displacement                 | IC50: 0.26 nM[6] |

# **Experimental Protocols**

This section provides a detailed methodology for performing the LanthaScreen® Eu Kinase Binding Assay to determine the binding affinity of **Zasocitinib** for the TYK2 kinase. This protocol is adapted from the generic LanthaScreen® Eu Kinase Binding Assay protocol and the specific protocol for TYK2.[7]

# **Materials and Reagents**

- Kinase: Recombinant human TYK2 (full-length or JH2 domain), tagged with GST or His.
- Antibody: LanthaScreen® Eu-anti-GST or Eu-anti-His Antibody (e.g., Thermo Fisher Scientific Cat. No. PV5594, PV5596).



- Tracer: LanthaScreen® Kinase Tracer 236 (e.g., Thermo Fisher Scientific Cat. No. PV5592).
   [7]
- Test Compound: **Zasocitinib**, prepared in a stock solution (e.g., 10 mM in DMSO).
- Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Plates: Low-volume 384-well plates (white or black).
- Plate Reader: A TR-FRET capable plate reader with excitation at ~340 nm and emission detection at ~615 nm (Europium) and ~665 nm (Tracer).

## **Experimental Workflow**

The following diagram illustrates the general workflow for the LanthaScreen® Eu Kinase Binding Assay.





Click to download full resolution via product page

Experimental workflow for the LanthaScreen® Eu Kinase Binding Assay.

## **Detailed Protocol**



#### 1. Reagent Preparation:

#### • Zasocitinib Serial Dilution:

- Prepare a 10-point, 4-fold serial dilution of **Zasocitinib** in 100% DMSO, starting from a high concentration (e.g., 1 mM).
- From this DMSO series, create an intermediate dilution series at 4X the final desired concentration in 1X Kinase Buffer A.

#### · Kinase/Antibody Mixture:

- Prepare a 2X working solution of the TYK2 kinase and Eu-labeled anti-tag antibody in 1X
   Kinase Buffer A.
- The recommended final concentrations are typically 5 nM for the kinase and 2 nM for the antibody. Therefore, the 2X solution should contain 10 nM TYK2 and 4 nM Eu-anti-tag antibody.[7]
- Note: Prior to use, centrifuge the antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates.

#### Tracer Solution:

- Prepare a 4X working solution of Kinase Tracer 236 in 1X Kinase Buffer A.
- The final concentration of the tracer should be close to its Kd for the kinase. For TYK2, a
  final concentration of 30 nM Tracer 236 has been suggested.[7] Therefore, the 4X solution
  should be 120 nM.

#### 2. Assay Procedure:

- Dispense 5 μL of each 4X Zasocitinib dilution (or vehicle control) into the wells of a 384-well plate.
- Add 5 μL of the 2X TYK2 kinase/Eu-anti-tag antibody mixture to each well.
- Add 5 μL of the 4X Kinase Tracer 236 solution to each well.



- The final volume in each well will be 15  $\mu$ L.
- 3. Incubation and Plate Reading:
- Cover the plate and incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET capable plate reader.
  - Excitation: 340 nm
  - Emission: 615 nm (Europium) and 665 nm (Tracer)
- 4. Data Analysis:
- Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
- Plot the emission ratio against the logarithm of the **Zasocitinib** concentration.
- Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

# **Signaling Pathway and Assay Principle Diagrams**

The following diagrams, generated using Graphviz (DOT language), illustrate the TYK2 signaling pathway and the principle of the LanthaScreen® Eu Kinase Binding Assay.

# **TYK2 Signaling Pathway**





Click to download full resolution via product page

Simplified TYK2 signaling pathway and the inhibitory action of Zasocitinib.



## LanthaScreen® Assay Principle



Click to download full resolution via product page

Principle of the LanthaScreen® Eu Kinase Binding Assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. drugtargetreview.com [drugtargetreview.com]







- 4. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific US [thermofisher.com]
- 5. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820545#lanthascreen-eu-kinase-binding-assay-for-zasocitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com